![molecular formula C16H17BrN2O4S2 B2749746 1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946345-99-9](/img/structure/B2749746.png)
1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Description
1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Scientific Research Applications
Microwave-assisted Cleavage of Methyl Phenyl Ethers
Research by Fredriksson and Stone-Elander (2002) introduced a microwave-enhanced method for the rapid demethylation of methyl phenyl ethers using methanesulfonic acid. This technique is significant for synthesizing precursor compounds for labeling by alkylation, demonstrating the potential utility in radiochemistry and chemical synthesis (Fredriksson & Stone-Elander, 2002).
Acceleration of Reaction Rates
Kitz and Wilson (1963) discovered that methanesulfonyl fluoride's reaction rate with acetylcholinesterase is increased by substituted ammonium ions. This finding suggests a potential application in enzymology and biochemistry, where controlling reaction rates can be crucial (Kitz & Wilson, 1963).
Friedel–Crafts-Type Alkylation
Kuhakarn et al. (2011) described a Friedel–Crafts-type alkylation using bromodifluoro(phenylsulfanyl)methane to synthesize thioesters, benzophenones, and naturally occurring xanthone derivatives. This chemical strategy may offer insights into the synthetic versatility of related bromo- and sulfonyl-containing compounds in organic synthesis (Kuhakarn et al., 2011).
Renal Vasodilation Activity
Anan et al. (1996) explored the DA1 agonistic activities of 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives, including those with methanesulfonamido groups, showing potential applications in medicinal chemistry for designing drugs targeting renal vasodilation (Anan et al., 1996).
Synthesis of N-Methanesulfonyl Isoindolines
Research by Kreher and Use (1976) on the synthesis of carbocyclic substituted N-methane-sulfonyl-isoindolines as precursors for unsymmetric substituted 2H-isoindoles highlights the role of sulfonyl compounds in facilitating cyclization reactions under basic conditions. This process underlines the importance of such compounds in synthetic organic chemistry (Kreher & Use, 1976).
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-1-bromomethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S2/c17-12-24(20,21)18-14-8-9-16-13(11-14)5-4-10-19(16)25(22,23)15-6-2-1-3-7-15/h1-3,6-9,11,18H,4-5,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLNIKQLAJVWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)CBr)N(C1)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
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